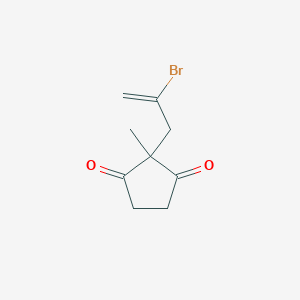
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is an organic compound characterized by the presence of a brominated allyl group attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione typically involves the bromination of an allyl group followed by cyclization. One common method involves the reaction of 2-methylcyclopentane-1,3-dione with 2-bromopropene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione involves its interaction with various molecular targets. The brominated allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromoprop-2-en-1-yl)benzene
- 2-(2-Bromoprop-2-en-1-yl)propane
- 2-(2-Bromoprop-2-en-1-yl)cyclohexane
Uniqueness
2-(2-Bromoprop-2-en-1-yl)-2-methylcyclopentane-1,3-dione is unique due to its combination of a brominated allyl group and a cyclopentane ring. This structure imparts specific reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of products further distinguishes it from similar compounds.
Propiedades
Número CAS |
138768-13-5 |
|---|---|
Fórmula molecular |
C9H11BrO2 |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
2-(2-bromoprop-2-enyl)-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C9H11BrO2/c1-6(10)5-9(2)7(11)3-4-8(9)12/h1,3-5H2,2H3 |
Clave InChI |
GHKUZRREDQDVGH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCC1=O)CC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


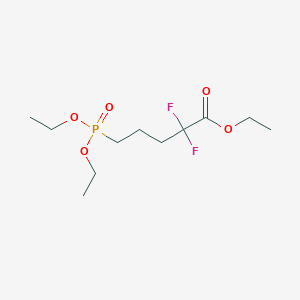
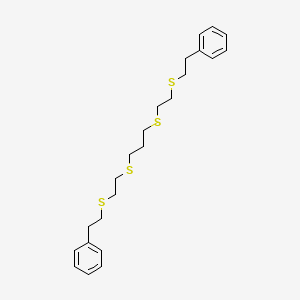
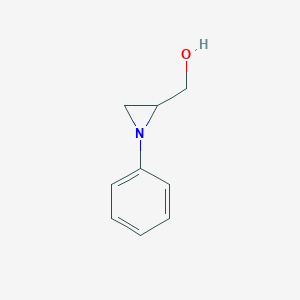
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
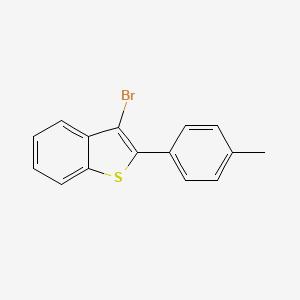
![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
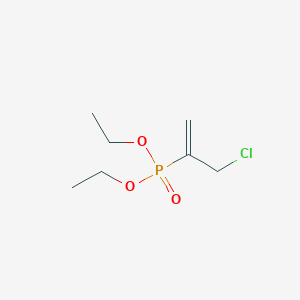
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)

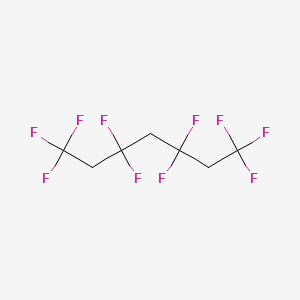
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
